Febantel

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure

Properties

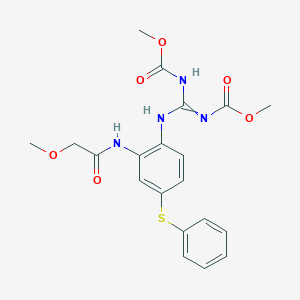

IUPAC Name |

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCCXLBXIJMERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046898 | |

| Record name | Febantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58306-30-2 | |

| Record name | Febantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58306-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febantel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058306302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Febantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Febantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Febantel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75C401OS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Febantel and Its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febantel, a prodrug anthelmintic, is a cornerstone in veterinary medicine for treating gastrointestinal nematodes and cestodes in various animal species. Its efficacy lies in its in vivo conversion to fenbendazole and oxfendazole, potent benzimidazole anthelmintics. This technical guide provides a comprehensive overview of the primary synthesis pathway of this compound, detailing its key intermediates, experimental protocols, and quantitative data. Furthermore, it elucidates the metabolic conversion of this compound to its active metabolites. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of veterinary pharmaceuticals.

Core Synthesis Pathway of this compound

The most widely adopted industrial synthesis of this compound commences with the starting material 5-chloro-2-nitroaniline. The pathway proceeds through a series of well-defined intermediate compounds, culminating in the formation of this compound. This multi-step process is favored for its efficiency and the availability of the required raw materials.[1][2]

The key intermediates in this synthesis are:

-

Intermediate I: 2-Nitro-5-phenylthioaniline

-

Intermediate II: 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide

-

Intermediate III: 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamide

The final step involves the condensation of Intermediate III with S-Methyl-N,N'-dimethoxycarbonyl isothiourea to yield this compound.[1][2]

Visualization of the this compound Synthesis Pathway

The following diagram illustrates the sequential conversion of the starting material through the key intermediates to the final product, this compound.

Caption: The core synthesis pathway of this compound.

Experimental Protocols and Quantitative Data

This section provides detailed experimental methodologies for the synthesis of this compound and its intermediates, supported by quantitative data compiled from various sources.

Synthesis of 2-Nitro-5-phenylthioaniline (Intermediate I)

-

Methodology: 5-chloro-2-nitroaniline is reacted with thiophenol in the presence of a base, such as potassium carbonate, to yield 2-nitro-5-phenylthioaniline.[1][2]

-

Experimental Protocol: In a suitable solvent, 5-chloro-2-nitroaniline and thiophenol are reacted in the presence of potassium carbonate. The reaction mixture is heated and stirred for a specified duration. After completion, the product is isolated by filtration and purified by recrystallization.[1]

Synthesis of 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide (Intermediate II)

-

Methodology: The amino group of 2-nitro-5-phenylthioaniline is acylated using methoxyacetyl chloride in the presence of a base like triethylamine.[1][2]

-

Experimental Protocol: To a solution of 2-nitro-5-phenylthioaniline and triethylamine in a solvent such as dichloromethane, methoxyacetyl chloride is added dropwise while maintaining the temperature below 30°C. The reaction is stirred until completion, after which the product is isolated and purified.[1]

Synthesis of 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamide (Intermediate III)

-

Methodology: The nitro group of Intermediate II is reduced to an amino group. A common method involves the use of hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon.[1][3]

-

Experimental Protocol: Intermediate II is dissolved in methanol, and ferric chloride hexahydrate and activated carbon are added. The mixture is heated to reflux, and hydrazine hydrate is added dropwise over a period of 2-3 hours. After the addition is complete, the mixture is refluxed for another 2-3 hours. The product is then isolated by filtration and crystallization.[1]

Synthesis of this compound

-

Methodology: The final step is the condensation of Intermediate III with S-Methyl-N,N'-dimethoxycarbonylisothiourea in the presence of an acid catalyst, such as p-toluenesulfonic acid.[1][2]

-

Experimental Protocol: Intermediate III and S-Methyl-N,N'-dimethoxycarbonylisothiourea are refluxed in methanol with p-toluenesulfonic acid for 3-4 hours. Upon cooling, the crude this compound precipitates and is collected by filtration, washed with methanol, and dried.[1]

Summary of Quantitative Data

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Step 1 | 5-chloro-2-nitroaniline | Thiophenol, K2CO3 | Not Specified | Reflux | Not Specified | 80.2 |

| Step 2 | 2-Nitro-5-phenylthioaniline | Methoxyacetyl chloride, Triethylamine | Dichloromethane | ≤ 30 | 1-1.5 | 96.0 |

| Step 3 | 2-Methoxy-N-(2-nitro-5-phenylthio)phenylacetamide | Hydrazine hydrate, FeCl3·6H2O, Activated Carbon | Methanol | Reflux | 4-6 | 83.0[4] |

| Step 4 | 2-methoxy-N-(2-Amino-5-phenylthio)phenylacetamide | S-Methyl-N,N'-dimethoxycarbonylisothiourea, p-toluenesulfonic acid | Methanol | Reflux | 3-4 | 51.7 |

Note: The yields and reaction conditions may vary based on the specific experimental setup and scale.

Metabolic Pathway of this compound

This compound acts as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the host animal's body.[2][5] The primary metabolic transformations involve cyclization to form fenbendazole and subsequent oxidation to oxfendazole.[5][6]

Visualization of the Metabolic Pathway

The following diagram illustrates the metabolic conversion of this compound into its active anthelmintic forms.

Caption: The metabolic pathway of this compound to Fenbendazole and Oxfendazole.

Conclusion

The synthesis of this compound via the described pathway is a well-established and efficient method for the industrial production of this important veterinary drug. Understanding the nuances of the experimental protocols and the quantitative aspects of each step is crucial for optimizing the manufacturing process. Furthermore, knowledge of the metabolic conversion of this compound to its active forms, fenbendazole and oxfendazole, is fundamental to comprehending its mechanism of action and its efficacy as an anthelmintic agent. This guide provides a foundational understanding for professionals engaged in the research, development, and production of this compound.

References

- 1. 916. This compound, fenbendazole, and oxfendazole (WHO Food Additives Series 41) [inchem.org]

- 2. Page loading... [wap.guidechem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. CN101412689A - Preparation of this compound - Google Patents [patents.google.com]

- 5. jfda-online.com [jfda-online.com]

- 6. 733. This compound (WHO Food Additives Series 29) [inchem.org]

An In-Depth Technical Guide to Febantel: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and analytical methodologies related to the broad-spectrum anthelmintic agent, febantel.

Chemical Identity and Structure

This compound, a pro-benzimidazole anthelmintic, is chemically designated as N-{2-[2,3-Bis-(methoxycarbonyl)-guanido]-5-(phenylthio)-phenyl}-2-methoxyacetamide.[1] It belongs to the chemical class of guanidines.

Chemical Structure:

-

IUPAC Name: methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-methoxycarbonylcarbamimidoyl]carbamate[2]

-

CAS Number: 58306-30-2[1]

-

Molecular Formula: C₂₀H₂₂N₄O₆S[1]

-

Molecular Weight: 446.48 g/mol [1]

-

Synonyms: Febantelum, Rintal, Combotel, Oratel, Bay Vh 5757[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 125 - 130 °C | [1][3] |

| Boiling Point | 215 °C (estimate) | |

| Density | 1.2962 g/cm³ (estimate) | |

| Water Solubility | Practically insoluble | |

| Organic Solvent Solubility | Soluble in dimethyl sulfoxide (DMSO) | |

| pKa (Strongest Acidic) | 9.48 | |

| pKa (Strongest Basic) | -2.6 |

Mechanism of Action and Parasite Signaling Pathway

This compound itself is a prodrug, meaning it is biologically inactive until it is metabolized within the host animal.[4][5] The primary mechanism of action of its active metabolites is the disruption of tubulin polymerization in parasitic helminths.[6]

The active metabolites of this compound, primarily fenbendazole and oxfendazole, bind to the β-tubulin subunit of the microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the parasite's cytoskeleton. The disruption of the microtubular network has several downstream consequences:

-

Impaired Glucose Uptake: Microtubules are crucial for the intracellular transport of nutrients, including glucose. Their disruption severely hampers the parasite's ability to absorb and utilize glucose, its primary energy source.[6][7]

-

Depletion of Energy Reserves: The inability to efficiently metabolize glucose leads to a rapid depletion of the parasite's energy reserves, primarily in the form of glycogen and adenosine triphosphate (ATP).[6]

-

Inhibition of Waste Excretion: The microtubular network is also involved in the excretion of waste products. Its disruption leads to the accumulation of toxic metabolic byproducts within the parasite's cells.

-

Cellular Disorganization and Death: Ultimately, the loss of structural integrity, impaired nutrient uptake, and accumulation of waste products lead to the paralysis and death of the parasite.[6]

The following diagram illustrates the proposed signaling pathway for the anthelmintic action of this compound's active metabolites.

Caption: Mechanism of action of this compound's active metabolites.

Metabolism and Pharmacokinetics

Following oral administration, this compound is absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[4][5] The primary metabolic pathway involves the cyclization of this compound to form fenbendazole, which is then oxidized to oxfendazole.[4][8] Another pathway involves the oxidation of this compound to this compound sulfoxide, which is then cyclized to oxfendazole.[8] Fenbendazole and oxfendazole are the principal active metabolites responsible for the anthelmintic efficacy.[5]

The pharmacokinetic parameters of this compound and its metabolites can vary depending on the animal species, formulation, and individual physiological factors. A summary of key pharmacokinetic parameters in dogs is presented in Table 2.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs Following Oral Administration of a Combination Product [9]

| Parameter | This compound | Fenbendazole | Oxfendazole |

| Cmax (ng/mL) | 2-120 | 10-600 | 4-240 |

| Tmax (h) | ~2.5 | ~12-24 | ~12-24 |

| AUC (ng·h/mL) | Varies | Varies | Varies |

The metabolic pathway of this compound is depicted in the following diagram.

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of this compound.

In Vivo Anthelmintic Efficacy Trial in Dogs (Example Protocol)

This protocol outlines a typical design for a controlled study to evaluate the efficacy of this compound against naturally acquired intestinal helminths in dogs.[10][11][12]

1. Animal Selection:

-

Source a sufficient number of dogs of a similar breed, age, and weight with naturally occurring intestinal helminth infections.

-

Confirm infections and quantify parasite load through fecal egg counts.

-

Randomly allocate animals to treatment and control groups.

2. Treatment Administration:

-

Administer the this compound-containing formulation orally at the desired dose (e.g., 10 mg/kg).[10]

-

The control group receives a placebo.

-

Treatment may be administered once or on consecutive days.[10]

3. Efficacy Assessment:

-

Collect fecal samples at pre-determined intervals post-treatment (e.g., 7 and 14 days).[11]

-

Perform fecal egg counts to determine the reduction in egg shedding.

-

At the end of the study, euthanize the animals and perform necropsies to recover and count adult worms from the gastrointestinal tract.

-

Calculate efficacy as the percentage reduction in worm burden in the treated group compared to the control group.

Quantification of this compound and its Metabolites in Canine Plasma by UPLC-MS/MS

This protocol describes a validated method for the simultaneous quantification of this compound, fenbendazole, and oxfendazole in dog plasma.[9]

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., fenbendazole-d3).

-

Perform protein precipitation and liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile and ethyl acetate).

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

-

Inject the prepared sample into a UPLC system equipped with a suitable column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).

-

Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

3. Method Validation:

-

Validate the method for linearity, accuracy, precision, recovery, and stability according to relevant guidelines.

The following diagram illustrates the experimental workflow for this analytical method.

Caption: Workflow for UPLC-MS/MS analysis of this compound in plasma.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound's active metabolites on tubulin polymerization.[13][14]

1. Reagents and Materials:

-

Purified tubulin (e.g., from porcine brain).

-

Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).

-

GTP solution.

-

Test compounds (fenbendazole, oxfendazole) and a known inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel).[14]

-

A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

2. Assay Procedure:

-

In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

-

Initiate the polymerization by adding the purified tubulin to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a set period (e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

3. Data Analysis:

-

Plot the absorbance versus time for each concentration of the test compound.

-

Determine the initial rate of polymerization and the maximum polymerization level.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion

This compound is a highly effective and widely used anthelmintic in veterinary medicine. Its efficacy is attributed to its in vivo conversion to active benzimidazole metabolites that disrupt the fundamental cellular processes of parasitic helminths by inhibiting tubulin polymerization. A thorough understanding of its chemical properties, metabolic pathways, and mechanism of action is crucial for its optimal use in drug development and clinical practice. The analytical methods and experimental protocols described in this guide provide a framework for further research and development of this compound and other related anthelmintic compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58306-30-2 [chemicalbook.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. Pharmacological particulars - WORMclear® Tablets for Dogs [noahcompendium.co.uk]

- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 8. 733. This compound (WHO Food Additives Series 29) [inchem.org]

- 9. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]

- 10. Anthelmintic efficacy of this compound combined with praziquantel in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Field efficacy of this compound, Pyrantel embonate and Praziquantel (Drontal® Tasty) against naturally acquired intestinal helminths of hunting dogs in southern Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of a drug combination of praziquantel, pyrantel embonate, and this compound against helminth infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of Febantel on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Febantel, a pro-benzimidazole anthelmintic, exerts its therapeutic effect through its active metabolites, primarily fenbendazole and oxfendazole. These metabolites function as microtubule-destabilizing agents by binding to β-tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule cytoskeleton interferes with essential cellular processes within the parasite, such as cell division, nutrient absorption, and intracellular transport, ultimately leading to parasite death. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on tubulin polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and experimental workflows.

Core Mechanism: Inhibition of Tubulin Polymerization

This compound itself is inactive and requires in vivo metabolic conversion to fenbendazole and oxfendazole to become effective. These active benzimidazole carbamates selectively bind to the β-tubulin subunit of parasitic organisms with high affinity. This binding event is crucial as it physically obstructs the "head-to-tail" association of tubulin heterodimers (α- and β-tubulin) into protofilaments, the fundamental longitudinal building blocks of microtubules.

The binding of fenbendazole and oxfendazole is thought to occur at or near the colchicine-binding site on β-tubulin, a region critical for maintaining the conformational flexibility of the tubulin dimer required for polymerization. By occupying this site, the benzimidazole metabolites prevent the conformational changes necessary for the incorporation of tubulin dimers into the growing microtubule lattice. This leads to a net depolymerization of microtubules as the dynamic instability of these structures is shifted towards disassembly.

The selective toxicity of this compound's metabolites towards parasites over their mammalian hosts is attributed to differences in the binding affinity for parasite versus mammalian β-tubulin. For instance, fenbendazole exhibits a significantly higher affinity for parasitic tubulin.

Quantitative Data on Tubulin Interaction

The interaction of this compound's active metabolites with tubulin has been quantified in several studies. The following tables summarize the key quantitative data, providing insights into the binding affinity and inhibitory concentrations.

| Compound | Target | Parameter | Value | Reference |

| Fenbendazole | Ascaris suum embryonic tubulin | Ki (inhibition of colchicine binding) | 6.5 x 10-8 M | [1] |

| Bovine brain tubulin | Ki (inhibition of colchicine binding) | 1.7 x 10-5 M | [1] | |

| J3T canine glioma cells | IC50 (cell viability, 72h) | 0.550 ± 0.015 µM | [2] | |

| Oxfendazole | Ascaris galli tubulin | IC50 (inhibition of tubulin assembly) | 5 µM (~1,580 ng/mL) | [3] |

| Chicken erythrocyte βVI tubulin | Kd (dissociation constant) | Moderate affinity (low µM range) | [4] | |

| Bovine brain tubulin | Kd (dissociation constant) | No detectable binding | [4] |

Signaling Pathways Affected by Microtubule Disruption

The disruption of microtubule dynamics by this compound's metabolites triggers a cascade of downstream signaling events, primarily leading to cell cycle arrest and apoptosis.

p53-p21 Pathway and G2/M Cell Cycle Arrest

Fenbendazole has been shown to activate the p53 tumor suppressor protein.[5][6] Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21.[5][6] p21 then inhibits the activity of cyclin-CDK complexes that are necessary for cell cycle progression, leading to an arrest in the G2/M phase of the cell cycle.[5] This mitotic arrest prevents cell division and can ultimately lead to apoptotic cell death.

JNK/MAPK Pathway and Apoptosis

Oxfendazole has been demonstrated to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) signaling pathway.[1] This is often associated with an increase in reactive oxygen species (ROS). The activation of the JNK pathway leads to the phosphorylation of various downstream targets that promote apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a test compound on the polymerization of purified tubulin by monitoring the change in turbidity of the solution.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

Test compound (Fenbendazole or Oxfendazole) dissolved in DMSO

-

Control compounds (Nocodazole as inhibitor, Paclitaxel as stabilizer)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine:

-

30 µL of 10 mg/mL purified tubulin

-

60 µL of General Tubulin Buffer with 10% glycerol

-

1 µL of 100 mM GTP

-

-

Add 1 µL of the test compound (e.g., Fenbendazole at a final concentration of 10 µM) or control compound to the reaction mixture. For the vehicle control, add 1 µL of DMSO.

-

Pipette 100 µL of the final reaction mixture into a pre-chilled 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

Plot the absorbance as a function of time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

References

- 1. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro anti-tubulin effects of mebendazole and fenbendazole on J3T canine glioma cells [etd.auburn.edu]

- 3. Population Pharmacokinetic-Pharmacodynamic Model of Oxfendazole in Healthy Adults in a Multiple Ascending Dose and Food Effect Study and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Febantel: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of febantel, a widely used broad-spectrum anthelmintic, across various animal species. Understanding the species-specific metabolic pathways of this prodrug is crucial for optimizing its efficacy and safety in veterinary medicine.

Introduction to this compound Metabolism

This compound (FBT) is a pro-benzimidazole anthelmintic that undergoes extensive biotransformation to exert its therapeutic effects. In vivo, it is metabolically converted to its active metabolites, primarily fenbendazole (FBZ) and oxfendazole (OFZ).[1][2][3] The liver is the primary site of this metabolism, with hepatic microsomes playing a key role in the initial oxidative and cyclization reactions.[4][5] In vitro studies using liver microsomal preparations have been instrumental in elucidating the metabolic pathways and highlighting significant species-dependent variations in the rate and extent of this compound metabolism.[6][7]

The primary metabolic transformations of this compound involve two main pathways:

-

Cyclization: this compound undergoes cyclization to form fenbendazole.

-

S-oxidation: this compound is oxidized at the sulfur atom to form this compound sulfoxide (FSUL).[4]

These primary metabolites can then undergo further biotransformation. Fenbendazole can be oxidized to oxfendazole, and this compound sulfoxide can also be converted to oxfendazole.[4] The interplay between these pathways varies significantly among different animal species.

Comparative In Vitro Metabolism of this compound in Liver Microsomes

In vitro studies utilizing liver microsomes from various species have demonstrated marked differences in the metabolic profile of this compound. The rate of conversion and the predominant metabolites formed are species-dependent.

Quantitative Analysis of this compound Metabolism

While comprehensive kinetic data (Km and Vmax) for this compound metabolism across all species is not extensively available in the public domain, the following table summarizes the available quantitative and semi-quantitative data on the formation of its major metabolites in liver microsomes from different species. The data clearly indicates that pigs and sheep exhibit the most rapid metabolism of this compound.[7]

| Species | Primary Metabolite(s) | Rate of Metabolism (Qualitative) | Reference(s) |

| Sheep | Fenbendazole, Oxfendazole, this compound Sulfoxide | Very Rapid | [5][6][7] |

| Cattle (Calf) | Fenbendazole, Oxfendazole, this compound Sulfoxide | Moderate | [6][7] |

| Pig | Fenbendazole, Oxfendazole, this compound Sulfoxide | Very Rapid | [6][7] |

| Horse | Fenbendazole, Oxfendazole, this compound Sulfoxide | Moderate | [6][7] |

| Rat | Fenbendazole, Oxfendazole, this compound Sulfoxide | Moderate | [6][7] |

| Chicken | Fenbendazole, Oxfendazole, this compound Sulfoxide | Slow | [6][7] |

| Trout | Fenbendazole, Oxfendazole, this compound Sulfoxide | Very Slow | [6][7] |

Note: The rates are presented qualitatively based on comparative studies. Specific kinetic parameters would require further dedicated enzymatic studies.

Experimental Protocols for In Vitro this compound Metabolism Studies

The following sections detail the methodologies for key experiments in the study of in vitro this compound metabolism.

Preparation of Liver Microsomes

Liver microsomes are a sub-cellular fraction rich in drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

-

Fresh liver tissue from the species of interest

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

-

Centrifuge (refrigerated)

-

Ultracentrifuge

-

Homogenizer (e.g., Potter-Elvehjem)

Procedure:

-

Excise the liver immediately after euthanasia and place it in ice-cold homogenization buffer.

-

Mince the liver tissue and homogenize in 3-4 volumes of ice-cold buffer.

-

Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and centrifuge it at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and store at -80°C until use.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or Lowry assay).

In Vitro Incubation with Liver Microsomes

This procedure outlines the incubation of this compound with liver microsomes to assess its metabolic fate.

Materials:

-

Liver microsomes (from the species of interest)

-

This compound solution (in a suitable solvent like DMSO or methanol)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Water bath or incubator set to 37°C

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

Procedure:

-

Prepare an incubation mixture containing the liver microsomes (typically 0.5-1.0 mg/mL protein), incubation buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the this compound solution to the incubation mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the terminated reaction mixtures to precipitate the proteins.

-

Collect the supernatant for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the separation and quantification of this compound and its metabolites.

Instrumentation:

-

HPLC system with a UV or diode array detector

-

C18 reverse-phase column

Mobile Phase (Example):

-

A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact composition should be optimized for the specific separation.

Procedure:

-

Inject the supernatant from the in vitro incubation onto the HPLC column.

-

Elute the compounds using the optimized mobile phase.

-

Monitor the eluent at a suitable wavelength (e.g., 290-300 nm) for the detection of this compound and its metabolites.

-

Identify and quantify the parent drug and its metabolites by comparing their retention times and peak areas with those of authentic standards.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of this compound and a typical experimental workflow for in vitro metabolism studies.

Metabolic Pathway of this compound

References

- 1. jfda-online.com [jfda-online.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 733. This compound (WHO Food Additives Series 29) [inchem.org]

- 6. In vitro this compound transformation by sheep and cattle ruminal fluids and metabolism by hepatic subcellular fractions from different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative microsomal oxidation of this compound and its metabolite fenbendazole in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Febantel: A Technical Guide to its Conversion to Fenbendazole and Oxfendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febantel, a widely used anthelmintic agent in veterinary medicine, is a prodrug that requires metabolic activation to exert its therapeutic effects. This technical guide provides an in-depth exploration of the biotransformation of this compound into its pharmacologically active metabolites, fenbendazole and oxfendazole. Understanding the intricacies of this conversion is paramount for optimizing drug efficacy, ensuring animal safety, and guiding further research and development in anthelmintic therapies. This document details the metabolic pathways, presents quantitative data from various species, outlines key experimental protocols, and provides visual representations of the core processes.

Metabolic Pathways of this compound

The metabolic conversion of this compound is a complex process primarily occurring in the liver. The biotransformation involves two main pathways leading to the formation of fenbendazole and oxfendazole, which are themselves interconvertible benzimidazole anthelmintics.

Pathway 1: Cyclization to Fenbendazole

The primary metabolic route for this compound involves a cyclization reaction. In this process, the this compound molecule undergoes an intramolecular condensation, leading to the formation of the benzimidazole ring structure characteristic of fenbendazole. This conversion is a critical step in the activation of the prodrug.

Pathway 2: Oxidation and Cyclization to Oxfendazole

Concurrently, this compound can undergo oxidation at the sulfur atom, forming this compound sulfoxide. This intermediate is then subject to hydrolytic cleavage and subsequent cyclization to yield oxfendazole, the sulfoxide metabolite of fenbendazole.

Interconversion of Fenbendazole and Oxfendazole

Once formed, fenbendazole and oxfendazole exist in a dynamic equilibrium within the body. Fenbendazole can be oxidized to oxfendazole, and conversely, oxfendazole can be reduced back to fenbendazole. This interconversion contributes to the sustained anthelmintic activity of the parent drug. The liver, specifically the microsomal enzyme systems, is the primary site for these metabolic transformations.[1]

Metabolic conversion pathways of this compound.

Quantitative Pharmacokinetic Data

The rate and extent of this compound's conversion to its active metabolites, as well as the subsequent pharmacokinetics of these compounds, vary across different animal species. The following tables summarize key pharmacokinetic parameters following oral administration of this compound or its metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs

| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| This compound | 15 | 2 - 120 | 2 - 120 | - |

| Fenbendazole | 15 | 10 - 600 | 10 - 600 | - |

| Oxfendazole | 15 | 4 - 240 | 4 - 240 | - |

| Data from a bioequivalence study in healthy dogs. The ranges represent the linear concentration range of the analytical method. |

Table 2: Pharmacokinetic Parameters of Fenbendazole and Oxfendazole in Alpacas after Oral Fenbendazole Administration

| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) |

| Fenbendazole | 5 | 0.13 ± 0.05 | 10 (range: 8–12) |

| Oxfendazole | 5 | 0.14 ± 0.05 | 24 ± 7 (range: 12–48) |

Table 3: Pharmacokinetic Parameters of Fenbendazole and its Metabolites in Pigs after Oral Fenbendazole Administration

| Analyte | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | Bioavailability (%) |

| Fenbendazole | 1 | 0.07 | 3.75 | 27.1 |

| Oxfendazole was the major plasma metabolite, accounting for two-thirds of the total AUC. |

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines the general procedure for studying the metabolism of this compound using liver microsomes, a common in vitro model to investigate drug biotransformation.

1. Preparation of Liver Microsomes:

-

Sacrifice the animal and excise the liver.

-

Immediately rinse the liver with ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[2]

-

Mince the liver and homogenize in 4 volumes of ice-cold buffer using a Potter-Elvehjem homogenizer.[3][4]

-

Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.[1][2]

-

Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[1][2]

-

Discard the supernatant and resuspend the microsomal pellet in buffer. The protein concentration should be determined (e.g., using a Bradford assay).

-

Microsomes can be used immediately or stored at -80°C.

2. In Vitro Incubation Assay:

-

Thaw the liver microsomes on ice.

-

Prepare an incubation mixture containing:

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

This compound (at a specific concentration, dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]

-

Incubate the reaction at 37°C with gentle agitation for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Collect the supernatant for analysis of this compound and its metabolites.

Experimental workflow for in vitro metabolism of this compound.

Analytical Methodology: UPLC-MS/MS for Quantification

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites in biological matrices.[5][6][7]

1. Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of one of the analytes).[5][6][7]

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

For enhanced cleanup, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

-

LLE Example: After protein precipitation, the supernatant can be subjected to extraction with a water-immiscible organic solvent (e.g., ethyl acetate).[5][6][7]

-

SPE Example: The sample can be loaded onto an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent), washed to remove interferences, and the analytes eluted with a suitable solvent.

-

-

Evaporate the final extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions (Example):

-

UPLC System: A system capable of high-pressure gradient elution.

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A tandem quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for these compounds.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, fenbendazole, oxfendazole, and the internal standard are monitored for quantification.

Workflow for the analysis of this compound and its metabolites.

Conclusion

The conversion of the prodrug this compound to its active metabolites, fenbendazole and oxfendazole, is a critical determinant of its anthelmintic efficacy. This technical guide has provided a comprehensive overview of the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols relevant to the study of this biotransformation. The provided diagrams offer a clear visual representation of these complex processes. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the rational design of new anthelmintic agents, the optimization of existing therapies, and the assurance of animal health and welfare.

References

- 1. oyc.co.jp [oyc.co.jp]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]

- 4. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, this compound, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Molecular Docking Studies of Febantel with Parasite Tubulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febantel, a pro-benzimidazole anthelmintic, is widely utilized in veterinary medicine to combat a broad spectrum of gastrointestinal parasites. Its efficacy is attributed to its in vivo conversion to fenbendazole and oxfendazole, which subsequently target and disrupt the parasite's microtubule network. This guide provides a comprehensive technical overview of the molecular docking studies of this compound's active metabolites with parasite tubulin, a critical target for anthelmintic drug action. We will delve into the mechanism of action, present quantitative data from in silico studies, detail the experimental protocols for computational analyses, and visualize the key processes and pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of parasitology and anthelmintic drug development.

Introduction: The Mechanism of Action of this compound

This compound itself is an inactive compound that undergoes metabolic activation within the host animal.[1] Following oral administration, it is converted into its active metabolites, primarily fenbendazole and oxfendazole.[1] These benzimidazole compounds exert their anthelmintic effect by binding with high affinity to the parasite's β-tubulin subunit.[1][2] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures for various cellular functions, including cell division, motility, and intracellular transport.[1][2] The disruption of the microtubule network ultimately leads to the parasite's death. The selective toxicity of benzimidazoles arises from their significantly higher affinity for parasite β-tubulin compared to mammalian tubulin.

Mechanism of Action Pathway

Figure 1: Mechanism of action of this compound.

Quantitative Data from Molecular Docking Studies

Molecular docking simulations are pivotal in elucidating the binding interactions between a ligand (e.g., fenbendazole) and its target protein (parasite β-tubulin). These studies provide valuable quantitative data, such as binding affinity (measured in kcal/mol) and identify the key amino acid residues involved in the interaction.

Table 1: Binding Affinities of Fenbendazole and Other Benzimidazoles with Parasite β-Tubulin

| Ligand | Parasite Species | β-Tubulin Isotype | Binding Affinity (kcal/mol) | Reference |

| Fenbendazole | Haemonchus contortus | Not Specified | -7.9 to -8.2 | [3] |

| Albendazole | Ancylostoma duodenale | Isotype 1 | -8.55 | [4] |

| Albendazole | Toxocara canis | Isotype A | -8.82 | [4] |

| Albendazole | Necator americanus | Isotype 1 | -7.57 | [4] |

| Mebendazole | Necator americanus | Not Specified | -7.0 | [5] |

Table 2: Key Interacting Amino Acid Residues in Parasite β-Tubulin for Benzimidazole Binding

| Parasite Species | Key Residues | Interacting Benzimidazole | Reference |

| Haemonchus contortus | F167, E198, F200 | General Benzimidazoles | [6] |

| Giardia duodenalis | F167, E198, F200 | Albendazole | [7][8] |

| Ancylostoma duodenale | Y50, E198, C239, K350 | Albendazole | [4] |

| Toxocara canis | E198, Cys239 | Albendazole | [4] |

| Necator americanus | E198, N278, F200 | Albendazole | [4] |

| Caenorhabditis elegans | F200 | General Benzimidazoles | [6][9] |

Experimental Protocols

This section provides a detailed methodology for the key in silico experiments involved in studying the interaction of this compound's metabolites with parasite tubulin.

Homology Modeling of Parasite β-Tubulin

Since the crystal structure of β-tubulin from many parasite species is not available, homology modeling is employed to generate a 3D model.

-

Template Selection: The amino acid sequence of the target parasite β-tubulin is used as a query to search the Protein Data Bank (PDB) for suitable templates with high sequence identity and resolution.

-

Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions.

-

Model Building: A 3D model of the parasite β-tubulin is generated using automated homology modeling servers like SWISS-MODEL.[10][11][12] This involves copying the coordinates of the conserved regions from the template to the target and modeling the loops and side chains of the non-conserved regions.

-

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation. The quality of the model is then validated using tools that assess its stereochemical properties, such as Ramachandran plots.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

-

Protein and Ligand Preparation: The 3D structure of the parasite β-tubulin model is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of fenbendazole is obtained from a chemical database (e.g., PubChem) and optimized for docking.

-

Grid Box Generation: A grid box is defined around the predicted binding site on the β-tubulin model to specify the search space for the docking algorithm.

-

Docking Simulation: AutoDock Vina is a commonly used software for molecular docking.[13][14][15] It performs a stochastic search to find the best binding pose of the ligand within the defined grid box, evaluating the binding affinity using a scoring function.

-

Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and flexibility.

-

System Preparation: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Simulation Parameters: The simulation is run using a force field (e.g., GROMOS, CHARMM) that defines the potential energy of the system. The simulation is typically performed in multiple steps: energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration, and finally, the production run.

-

Running the Simulation: GROMACS is a widely used software package for performing MD simulations.[1][16][17][18][19]

-

Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the complex, the root-mean-square deviation (RMSD) of the protein and ligand, and the specific interactions that are maintained throughout the simulation.

In Vitro Validation: Tubulin Polymerization Assay

This assay experimentally validates the inhibitory effect of fenbendazole on tubulin polymerization.[20][21][22][23]

-

Reaction Setup: Purified parasite or bovine tubulin is incubated in a polymerization buffer containing GTP at 37°C.

-

Addition of Inhibitor: Different concentrations of fenbendazole are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.

-

Data Analysis: The rate of polymerization is calculated for each concentration of the inhibitor and compared to the control to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a structure-based drug design study targeting parasite tubulin.

Figure 2: Workflow for structure-based drug design targeting parasite tubulin.

Conclusion

Molecular docking and other in silico methods are indispensable tools in modern drug discovery, providing detailed insights into the molecular mechanisms of drug action. The studies on this compound and its active metabolites with parasite tubulin have not only elucidated the basis of its anthelmintic activity but also paved the way for the rational design of new, more potent, and selective anthelmintics. The quantitative data on binding affinities and the identification of key interacting residues are crucial for understanding drug resistance mechanisms and for the development of novel compounds that can overcome such resistance. The experimental protocols detailed in this guide offer a roadmap for researchers to conduct similar studies, contributing to the ongoing efforts to combat parasitic diseases.

References

- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. scribd.com [scribd.com]

- 3. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]

- 5. Molecular modelling and de novo fragment-based design of potential inhibitors of beta-tubulin gene of Necator americanus from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro selection of Giardia duodenalis for Albendazole resistance identifies a β-tubulin mutation at amino acid E198K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SWISS-MODEL [swissmodel.expasy.org]

- 11. Homology Modelling with SWISS-MODEL - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 12. SWISS-MODEL: homology modelling of protein structures and complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. google.com [google.com]

- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 18. Protein-Ligand Complex [mdtutorials.com]

- 19. youtube.com [youtube.com]

- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

Crystal Structure Analysis of Febantel and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the anthelmintic drug Febantel. It covers the crystallographic data, molecular geometry, and intermolecular interactions, along with detailed experimental protocols for crystal structure determination. Additionally, a workflow for polymorph screening, a critical aspect of pharmaceutical development, is presented. While the crystal structure of this compound is well-documented, this guide also addresses the current landscape of crystallographic data for its synthetic derivatives.

Crystal Structure of this compound

This compound ((N-[2-[(2-methoxyacetyl)amino]-4-(phenylthio)phenyl]-N'-methoxycarbonyl-carbamimidoyl)carbamic acid methyl ester) is a pro-benzimidazole anthelmintic agent. Its efficacy and stability are intrinsically linked to its three-dimensional structure in the solid state.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number 872402 .[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| CCDC Deposition Number | 872402 | [1] |

| Empirical Formula | C₂₀H₂₂N₄O₆S | [2] |

| Formula Weight | 446.48 | [2] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 14.8687 (6) | [3] |

| b (Å) | 7.2434 (2) | [3] |

| c (Å) | 12.5592 (4) | [3] |

| α (°) | 90 | [3] |

| β (°) | 107.5586 (8) | [3] |

| γ (°) | 90 | [3] |

| Volume (ų) | 1289.61 (8) | [3] |

| Z | 4 | [3] |

Note: Detailed atomic coordinates, bond lengths, and angles are available in the Crystallographic Information File (CIF) corresponding to CCDC 872402, which can be accessed via the CCDC website.[4][5][6][7][8][9][10][11]

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound is characterized by a central phenyl ring substituted with a methoxyacetylamino group and a phenylthio group. A key feature is the guanidino-like moiety with two methoxycarbonyl substituents.

The conformation of the molecule is stabilized by intramolecular hydrogen bonds. In the crystal packing, molecules are linked by a network of intermolecular hydrogen bonds, forming a stable three-dimensional supramolecular architecture.[3] These interactions are crucial for the physical properties of the solid form, including its melting point and dissolution rate.

Crystal Structure of this compound Derivatives

A comprehensive search of the crystallographic literature and databases reveals a notable lack of publicly available single-crystal X-ray diffraction data for synthetic derivatives of this compound. While the crystal structures of its main metabolites, fenbendazole and oxfendazole, are known, studies detailing the synthesis and crystallographic analysis of novel this compound analogs are scarce.[1][12]

This represents a significant gap in the understanding of the structure-activity relationship of this class of compounds and an opportunity for further research. The synthesis and crystallographic analysis of this compound derivatives could provide valuable insights for the design of new anthelmintic agents with improved properties.

Experimental Protocols

The determination of the crystal structure of this compound and the screening for its different polymorphic forms involve several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. For the determination of the crystal structure of this compound (CCDC 872402), data was collected on an Oxford Diffraction Xcalibur diffractometer with a Sapphire3 CCD detector using Mo Kα radiation.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases, identifying polymorphs, and assessing the crystallinity of a sample.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and a divergent beam of X-rays is directed at the sample. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a characteristic fingerprint of the crystalline phases present in the sample. This can be compared to reference patterns to identify the material and its polymorphic form.

Polymorph Screening Workflow

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties. A systematic polymorph screen is essential to identify all possible crystalline forms of a drug substance.

Caption: A workflow diagram for a typical polymorph screening process of an active pharmaceutical ingredient.

Conclusion

The crystal structure of this compound is well-characterized, providing a solid foundation for understanding its physicochemical properties. The detailed crystallographic data, available through the CCDC, is invaluable for computational modeling and solid-state characterization. However, the lack of publicly available crystal structures for its synthetic derivatives highlights a key area for future research. The synthesis of novel this compound analogs and their crystallographic analysis will be crucial for the rational design of next-generation anthelmintic drugs with enhanced efficacy and improved pharmaceutical profiles. The experimental protocols and workflows outlined in this guide provide a framework for researchers in the field to pursue these investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C20H22N4O6S | CID 135449328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. CCDC CIF [chem.gla.ac.uk]

- 6. web.mit.edu [web.mit.edu]

- 7. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Downloads - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 11. Downloading structure factor data via Access Structures : CCDC Home [support.ccdc.cam.ac.uk]

- 12. Ferrocenyl derivatives of the anthelmintic praziquantel: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Febantel and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febantel is a broad-spectrum anthelmintic agent widely used in veterinary medicine to treat and control gastrointestinal nematode and cestode infections in various animal species, including sheep, cattle, pigs, dogs, and cats.[1][2] It belongs to the pro-benzimidazole class of compounds, meaning it is a precursor that is metabolized in vivo to its pharmacologically active forms.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound and its principal metabolites, fenbendazole and oxfendazole, with a focus on their mechanism of action, pharmacokinetics, efficacy, and safety.

Mechanism of Action

This compound itself possesses some anthelmintic effect through direct neurotoxic action.[3] However, its primary efficacy is attributable to its metabolic conversion to fenbendazole (FBZ) and oxfendazole (OFZ).[3] These benzimidazole metabolites exert their anthelmintic effect by binding to β-tubulin, a structural protein of microtubules in parasitic helminths.[3] This binding disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions, including motility, cell division, and nutrient uptake. The disruption of microtubule-dependent glucose uptake leads to a depletion of glycogen reserves, ultimately resulting in the paralysis and death of the parasite.

Signaling Pathway: Mechanism of Action of this compound Metabolites

Caption: Mechanism of action of this compound's active metabolites.

Pharmacokinetics and Metabolism

Following oral administration, this compound is readily absorbed and rapidly metabolized. The primary metabolic pathway involves cyclization to form fenbendazole, which can then be oxidized to oxfendazole. An alternative pathway involves the oxidation of this compound to its sulfoxide, which then undergoes cyclization to form oxfendazole. Fenbendazole and oxfendazole are interconvertible in vivo.[1]

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its active metabolites.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound and its metabolites varies across different animal species. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs (Oral Administration)

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| This compound | 15 mg/kg | ~100 | ~2 | Not Reported | Not Reported | [4] |

| Fenbendazole | 20 mg/kg | 420 ± 50 | 12.67 ± 4.18 | 5830 ± 650 | Not Reported | [5] |

| Oxfendazole | 20 mg/kg (as Fenbendazole) | 310 ± 50 | 15.33 ± 2.81 | 4600 ± 570 | Not Reported | [5] |

Note: The Cmax for this compound in dogs is an approximation based on the graphical data from the cited bioequivalence study.

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Sheep (Oral Administration)

| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Fenbendazole | 5 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | |

| Oxfendazole | 5 mg/kg | 5.50 | 6.6 | 105.28 | 35.04 |

Table 3: Pharmacokinetic Parameters of this compound Metabolites in Cattle (Oral Administration)

| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Fenbendazole | 7.5 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | |

| Oxfendazole | 7.5 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported |

Distribution and Excretion

The liver is the primary site of metabolism for this compound.[6][7] Metabolites are distributed throughout the body and are primarily excreted in the feces, with a smaller proportion eliminated in the urine.[1]

Efficacy

This compound demonstrates high efficacy against a broad range of gastrointestinal nematodes and, in combination with other drugs like praziquantel, against cestodes.

Table 4: Efficacy of this compound against Common Gastrointestinal Nematodes

| Parasite Species | Host | Efficacy (%) | Reference |

| Toxocara canis | Dog | >95 | Not Specified |

| Ancylostoma caninum | Dog | >95 | Not Specified |

| Trichuris vulpis | Dog | >95 | Not Specified |

| Haemonchus contortus | Sheep | >98 | Not Specified |

| Teladorsagia circumcincta | Sheep | >98 | Not Specified |

| Trichostrongylus colubriformis | Sheep | >98 | Not Specified |

Safety and Toxicology

This compound generally has a wide margin of safety in target animal species.

Table 5: Acute Oral Toxicity of this compound

| Species | LD50 (mg/kg) | Reference |

| Mouse | >10,000 | [8] |

| Rat | >10,000 | [1][8] |

Reproductive and Developmental Toxicity

Teratogenic effects, including anophthalmia, microphthalmia, and skeletal deformities, have been observed in rats at high doses (e.g., 100 mg/kg/day).[8][9] The no-observed-adverse-effect level (NOAEL) for teratogenicity in rats has been established at 22-30 mg/kg/day.[8][9]

Experimental Protocols

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of this compound using rat liver microsomes.

Workflow: In Vitro Metabolism of this compound

Caption: Workflow for an in vitro this compound metabolism assay.

Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (final concentration ~0.5 mg/mL), phosphate buffer (pH 7.4), and a solution of this compound in a suitable solvent (e.g., DMSO, final concentration ≤1%).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).

-

Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Termination of Reaction: Immediately terminate the reaction in the collected aliquots by adding a quenching solution, such as cold acetonitrile, to precipitate the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of this compound and its metabolites using a validated analytical method, such as UPLC-MS/MS.

In Vivo Teratogenicity Study in Rats (Adapted from OECD Guideline 414)

This protocol provides a framework for evaluating the developmental toxicity of this compound in rats.

Workflow: Rat Teratogenicity Study

Caption: Experimental workflow for a teratogenicity study in rats.

Methodology:

-

Animal Selection and Mating: Use healthy, nulliparous female rats of a standard strain. Time-mate the females, and the day of sperm detection is designated as gestation day 0.

-

Group Allocation and Dosing: Randomly assign pregnant females to at least three dose groups and a control group. Administer this compound orally (e.g., by gavage) daily from gestation day 6 to 15. The dose levels should be selected to establish a dose-response relationship, with the highest dose inducing some maternal toxicity but not mortality.

-

Maternal Observations: Observe the dams daily for clinical signs of toxicity. Record body weight at regular intervals.

-

Terminal Sacrifice and Examination: On gestation day 20, euthanize the dams and perform a thorough necropsy.

-

Uterine and Fetal Examination: Examine the uterus for the number of corpora lutea, implantations, and resorptions. Examine each fetus for viability, weight, and external, visceral, and skeletal malformations.

Fecal Egg Count Reduction Test (FECRT) in Sheep

The FECRT is a standard method to evaluate the efficacy of an anthelmintic in vivo.

Workflow: Fecal Egg Count Reduction Test (FECRT)

Caption: Workflow for a Fecal Egg Count Reduction Test.

Methodology:

-

Animal Selection: Select a group of sheep with naturally acquired gastrointestinal nematode infections, confirmed by fecal egg counts.

-

Pre-treatment Sampling: On day 0, collect individual fecal samples from each sheep.

-

Treatment: Administer this compound orally at the recommended dose. An untreated control group should be maintained.

-

Post-treatment Sampling: At a specified time post-treatment (typically 10-14 days), collect individual fecal samples from all sheep again.

-

Fecal Egg Counting: Determine the number of nematode eggs per gram of feces (EPG) for each sample using a standardized technique, such as the McMaster method.

-

Efficacy Calculation: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group or the pre-treatment counts.

Analytical Methodology: UPLC-MS/MS for Plasma Analysis

A sensitive and specific UPLC-MS/MS method is crucial for pharmacokinetic studies.

Workflow: UPLC-MS/MS Analysis of Plasma Samples

Caption: Workflow for the analysis of this compound and its metabolites in plasma.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: To a plasma sample, add a protein precipitating agent like acetonitrile.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate to isolate the analytes.

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into a UPLC system equipped with a suitable column (e.g., C18).

-

Use a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-